4-Chlorodehydromethyltestosterone

Descripción general

Descripción

4-Chlorodehydromethyltestosterone, also known as Oral Turinabol, is an anabolic-androgenic steroid. It is a synthetic derivative of metandienone (dehydromethyltestosterone) with a chlorine atom substituted at the 4th position. This compound was first developed in the 1960s by the East German pharmaceutical company Jenapharm . It was initially used for therapeutic purposes but later gained notoriety for its misuse in sports doping programs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorodehydromethyltestosterone involves several steps, starting from metandienone. The key step is the chlorination at the 4th position. The general synthetic route includes:

Starting Material: Metandienone.

Chlorination: Introduction of a chlorine atom at the 4th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chlorination of metandienone.

Purification: Industrial purification techniques such as large-scale chromatography or crystallization.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

4-Chlorodehydromethyltestosterone undergoes various chemical reactions, including:

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral conditions.

Products: Oxidation of the hydroxyl group at the 17th position to form a ketone.

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in anhydrous conditions.

Substitution

Reagents: Nucleophiles such as sodium methoxide or potassium cyanide.

Conditions: Carried out in polar aprotic solvents.

Products: Substitution of the chlorine atom at the 4th position.

Aplicaciones Científicas De Investigación

Chemistry

- Steroid Chemistry : 4-Chlorodehydromethyltestosterone serves as a model compound for studying the structure-activity relationships of anabolic-androgenic steroids. Its unique chlorine substitution at the 4th position differentiates it from other steroids, influencing its biological activity and pharmacokinetics.

| Compound | Chlorine Substitution | Anabolic Activity | Androgenic Activity |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| Metandienone | No | High | High |

| Clostebol | Yes | Moderate | Low |

| Methandriol | No | Moderate | Moderate |

Biology

- Biochemical Properties : The compound interacts with androgen receptors, leading to increased protein synthesis and muscle growth. It also influences various cellular processes, including the proliferation of satellite cells essential for muscle repair.

- Cell Signaling Pathways : this compound activates pathways such as mTOR, which is crucial for regulating cell growth and metabolism.

Medicine

- Therapeutic Use : Research has investigated its potential in treating conditions like male hypogonadism and infertility. Its anabolic properties may help in muscle wasting diseases, although ethical considerations limit its clinical use.

Forensic Science Applications

This compound is frequently studied in the context of doping in sports. Its detection poses challenges due to its metabolic pathways and the long-term presence of metabolites in the body.

Detection Methods

-

Metabolite Analysis : Recent studies have focused on identifying novel long-term metabolites of OT to improve detection methods used by organizations like the World Anti-Doping Agency (WADA). These metabolites include:

- 4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol (M1)

- 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androsta-1,13-dien-3α-ol (M2)

- 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol (M3)

- 4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-4,13-dien-3α-ol (M4)

The detection methods currently employed have faced criticism for lacking rigorous validation and verification processes, which complicates the identification of athletes using this substance .

Historical Context in Sports Doping

The use of this compound gained notoriety during the Cold War era when it was prevalent among athletes from Eastern Bloc countries. Its application was often linked to state-sponsored doping programs aimed at enhancing athletic performance .

Recent Research Findings

A critical assessment highlighted the need for improved methodologies in detecting OT metabolites to ensure fair competition in sports. Studies indicate that while some metabolites have been identified as reliable indicators of OT use, further research is necessary to validate these findings comprehensively .

Mecanismo De Acción

4-Chlorodehydromethyltestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor complex, which then translocates to the cell nucleus and binds to specific DNA sequences. This interaction regulates the transcription of genes involved in protein synthesis, leading to increased muscle mass and strength .

Comparación Con Compuestos Similares

4-Chlorodehydromethyltestosterone is unique due to its chlorine substitution at the 4th position, which differentiates it from other anabolic-androgenic steroids. Similar compounds include:

Metandienone (Dehydromethyltestosterone): Lacks the chlorine substitution at the 4th position.

Clostebol (4-Chlorotestosterone): Similar structure but lacks the methyl group at the 17th position.

Methandriol: Contains a different substitution pattern and lacks the chlorine atom.

These structural differences contribute to variations in their anabolic and androgenic activities.

Actividad Biológica

4-Chlorodehydromethyltestosterone, commonly known as Oral Turinabol, is a synthetic anabolic-androgenic steroid (AAS) derived from metandienone. It is characterized by its unique chlorine substitution at the 4th position, which differentiates it from other steroids and contributes to its specific biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, biochemical properties, and implications for health and performance.

This compound primarily exerts its effects through interaction with androgen receptors (AR) in various tissues. The compound can bind directly to these receptors or be converted into dihydrotestosterone (DHT), which also activates ARs. The binding process initiates a cascade of molecular events that enhance protein synthesis and muscle growth while promoting male secondary sexual characteristics.

Key Mechanisms:

- Binding to Androgen Receptors : Forms a complex that translocates to the nucleus and modulates gene expression.

- Inhibition of Aromatase : Reduces the conversion of testosterone to estrogen, enhancing anabolic effects.

- Activation of Signaling Pathways : Influences pathways such as mTOR, crucial for muscle growth and metabolism.

Pharmacokinetics

This compound is administered orally, exhibiting high bioavailability. Its pharmacokinetic profile indicates a relatively long half-life compared to other AAS, allowing for sustained anabolic effects. However, prolonged use may lead to receptor downregulation and desensitization.

| Parameter | Value |

|---|---|

| Molecular Weight | 334.8854 g/mol |

| Half-Life | Approximately 16 hours |

| Administration Route | Oral |

The compound plays a significant role in various biochemical reactions:

- Protein Synthesis : Enhances muscle mass by increasing protein synthesis rates.

- Cellular Effects : Promotes proliferation and differentiation of satellite cells critical for muscle repair.

- Metabolic Regulation : Alters lipid metabolism, potentially leading to adverse cardiovascular effects.

Case Studies and Research Findings

Recent studies have highlighted both the benefits and risks associated with this compound use:

- Muscle Hypertrophy : A study demonstrated that AAS use, including Oral Turinabol, significantly increases muscle protein synthesis and hypertrophy in resistance-trained individuals .

- Cardiovascular Impact : Long-term AAS use has been linked to increased low-density lipoprotein cholesterol (LDL-C) and decreased high-density lipoprotein cholesterol (HDL-C), raising concerns about cardiovascular health .

- Reproductive Health : Research indicates that AAS abuse can negatively impact male fertility, with potential reversibility issues related to hormonal and cardiac effects .

Adverse Effects

While this compound can enhance athletic performance, it is associated with several adverse effects:

- Hepatotoxicity : Prolonged use may lead to liver damage.

- Hormonal Imbalances : Disruption of natural testosterone production can occur.

- Psychological Effects : Users may experience mood swings, aggression, or depression.

Propiedades

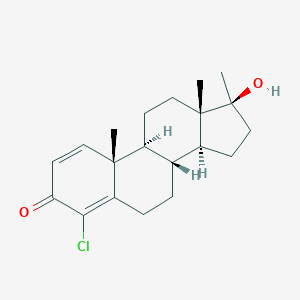

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNEISBPXQOPA-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179216 | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2446-23-3 | |

| Record name | Oral-Turinabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODEHYDROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research articles mention the challenges in detecting 4-Chlorodehydromethyltestosterone use due to its metabolism in the body. What makes this compound particularly difficult to detect compared to other anabolic steroids?

A1: One significant challenge in detecting this compound (OT) use stems from its long-term metabolites. While the original paper from 2012 proposed methods for detecting these metabolites [], subsequent research has raised concerns about the validation and accuracy of these methods []. The lack of rigorous validation and verification, combined with a lack of published excretion studies in peer-reviewed journals, makes definitively proving OT use based on these metabolites difficult. This stands in contrast to the World Anti-Doping Agency (WADA) encouraging accredited laboratories to publish such findings for other substances []. The ongoing debate surrounding the reliability of these detection methods complicates efforts to identify athletes who have used OT, highlighting the need for further research and standardized methodologies.

Q2: One of the papers mentions the “17-epimerization” of various anabolic steroids, including this compound. What is 17-epimerization, and how does it affect the detection and activity of these compounds?

A2: 17-epimerization is a chemical process where the spatial arrangement of atoms around the 17th carbon atom in a steroid molecule is reversed []. This seemingly small change can significantly impact a steroid's biological activity and how it's processed in the body. For example, the research shows that the extent of 17-epimerization varies depending on the structure of the steroid molecule, specifically the A-ring []. This means that different anabolic steroids, including this compound, will have different proportions of their 17-epimers present in a user's system. This variability complicates detection efforts, as analytical methods must differentiate between the original steroid and its 17-epimer, which may have distinct chromatographic and spectroscopic properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.